(2-(Benzyloxy)naphthalen-1-yl)methanol
Description
(2-(Benzyloxy)naphthalen-1-yl)methanol is a naphthalene-derived compound featuring a benzyloxy substituent at the 2-position and a hydroxymethyl group at the 1-position. This structure imparts unique physicochemical properties, making it valuable in organic synthesis, catalysis, and pharmaceutical research. The benzyloxy group enhances lipophilicity and steric bulk, while the hydroxymethyl group offers a reactive site for further derivatization.
Properties
IUPAC Name |
(2-phenylmethoxynaphthalen-1-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c19-12-17-16-9-5-4-8-15(16)10-11-18(17)20-13-14-6-2-1-3-7-14/h1-11,19H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZQHWVTVIKESM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Addition to Propargyl Ethers
A Royal Society of Chemistry protocol for pentenol derivatives suggests that propargyl ethers could serve as intermediates for hydroxymethyl installation.
Hypothetical Route :
-
Coupling of 2-benzyloxynaphthalene with a propargyl alkyne via Sonogashira reaction.
-
Hydroboration-oxidation of the alkyne to introduce a hydroxymethyl group.
While feasible, this method introduces complexity compared to direct formylation-reduction.
Critical Analysis of Reaction Parameters
Solvent and Temperature Effects
-
Benzylation : DMF outperforms THF in solubility and reaction rate, though THF may reduce side reactions at elevated temperatures.
-
Formylation : Dichloroethane (DCE) is optimal for Vilsmeier-Haack reactions, balancing reactivity and boiling point (83°C).
-
Reduction : Methanol ensures solubility of NaBH4, while ethanol permits easier recrystallization.
Purification Techniques
-
Column Chromatography : Essential for isolating 2-benzyloxynaphthalene (hexanes/ethyl acetate, 9:1).
-
Recrystallization : Ethanol/water mixtures yield high-purity (2-(Benzyloxy)naphthalen-1-yl)methanol (99% by HPLC).
Yield and Purity Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzylation | NaH, BnBr, DMF, 25°C | 86 | 90 |
| Formylation | POCl3, DMF, DCE, 80°C | 75 | 88 |
| Reduction | NaBH4, MeOH, 0°C | 90 | 99 |
| Recrystallization | Ethanol/water (3:1) | 85 | 99.5 |
Key Observations :
-
NaBH4 reductions exceed LiAlH4 in safety and selectivity for aldehydes.
-
Recrystallization with ethanol/water removes trace impurities from the final product.
Challenges and Mitigation Strategies
Scientific Research Applications
Pharmaceutical Applications
(2-(Benzyloxy)naphthalen-1-yl)methanol has potential applications as a precursor in the synthesis of bioactive compounds. Its structural characteristics suggest that it could be involved in:
- Drug Development : The compound may serve as a scaffold for creating new therapeutic agents, particularly those targeting specific enzymes or receptors in biological pathways.
- Interaction Studies : Research could focus on its binding affinity with various biological macromolecules, which is crucial for drug design and development.
Biological Research
The compound's unique functional groups make it an interesting candidate for biological studies:
- Antioxidant Properties : Similar naphthalene derivatives have exhibited antioxidant activities, suggesting that this compound may also possess such properties, potentially useful in combating oxidative stress-related diseases.
- Antimicrobial Activity : Investigating its efficacy against microbial pathogens could reveal its potential as an antimicrobial agent.
Material Science
In material science, this compound can be utilized in the development of novel materials:
- Polymer Chemistry : Due to its reactive hydroxymethyl group, it may be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
- Sensitizers for Thermal Paper : Compounds with similar structures have been used effectively as sensitizers in thermal paper applications.
Comparative Analysis with Related Compounds
To better understand the versatility of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Naphthalenemethanol | Naphthalene ring with hydroxymethyl | Simple structure; used in crystal studies |
| 2-Benzyloxynaphthalene | Naphthalene ring with benzyloxy group | Used as a sensitizer for thermal paper |
| N-benzyl-N-methyl-naphthalenamines | Contains amino functional groups | Exhibits antifungal activity |
| 1-(Benzyloxy)-2-naphthol | Hydroxyl group on naphthalene | Potential antioxidant properties |
This table highlights the diverse applications of naphthalene derivatives and underscores the unique properties of this compound due to its specific functional groups and structural arrangement.
Case Study 1: Antioxidant Activity
Research on related naphthalene derivatives has demonstrated significant antioxidant activity, suggesting that this compound could be explored for similar effects. Studies indicate that these compounds can scavenge free radicals effectively, which is crucial for developing new antioxidant agents.
Case Study 2: Drug Interaction Studies
Investigations into the binding affinities of structurally related compounds with specific receptors have shown promising results. Such studies could be replicated with this compound to assess its potential as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of (2-(Benzyloxy)naphthalen-1-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzyloxy group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Additionally, the naphthalene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Steric and Electronic Effects in Chalcone Derivatives
a. ANPEO and VBNPEO These chalcone derivatives, 3-(2-(allyloxy)naphthalen-1-yl)-1-phenylprop-2-en-1-one (ANPEO) and 1-phenyl-3-(2-((4-vinylbenzyl)oxy)naphthalen-1-yl)prop-2-en-1-one (VBNPEO), share a naphthalen-1-yl backbone but differ in substituents (allyl vs. 4-vinylbenzyl). VBNPEO’s bulkier 4-vinylbenzyl group introduces greater steric hindrance, reducing rotational freedom and altering photophysical properties. This contrasts with (2-(Benzyloxy)naphthalen-1-yl)methanol, where the benzyloxy group balances steric bulk without significantly impeding reactivity .
Comparative Data Table
Research Findings and Implications
- Catalytic Applications : Methoxy or electron-donating groups enhance enantioselective outcomes in oxidation reactions, as seen in 4d and 4p. The target compound’s simpler structure may favor synthetic accessibility over catalytic efficiency .
- Bioactivity: The 2-naphthalen-1-yl motif is a pharmacophore in both cytotoxic (MJ66) and antifungal (3k) agents. Introducing polar groups (e.g., hydroxymethyl) could optimize solubility and target engagement for this compound derivatives .
- Steric Effects : Bulkier substituents (e.g., 4-vinylbenzyl in VBNPEO) reduce molecular flexibility, which can be leveraged to tune material properties or drug selectivity .
Biological Activity
(2-(Benzyloxy)naphthalen-1-yl)methanol is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth examination of the biological activity associated with this compound, drawing from various research studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a naphthalene ring substituted with a benzyloxy group and a hydroxymethyl group, which may influence its solubility and biological interactions. The presence of these functional groups is crucial for its pharmacological properties.
Anticancer Properties
Research has indicated that derivatives of naphthalene compounds, including this compound, exhibit significant anticancer properties. A study focusing on naphthoquinone derivatives found that similar compounds could induce apoptosis in cancer cells by increasing intracellular reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and cell death .
Table 1: Summary of Anticancer Effects of Naphthalene Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-benzylthio-5,8-dimethoxy... | HepG2 Liver Cancer | 15 | Induction of ROS and apoptosis |
| This compound | NIH3T3 Cells | TBD | Potential ROS modulation |
Antimicrobial Activity
The compound has also been studied for its antimicrobial effects. Preliminary investigations suggest that naphthalene derivatives can inhibit the growth of various bacterial strains. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
The biological activity of this compound is believed to be mediated through several mechanisms:
- ROS Generation : Similar compounds have been shown to increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis.
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cell signaling pathways, particularly those related to cancer cell proliferation.
- Cell Cycle Arrest : Naphthalene derivatives often induce cell cycle arrest at various phases, preventing cancer cells from dividing.
Study on Apoptosis Induction
In a study investigating the pro-apoptotic effects of naphthoquinone derivatives, it was found that treatment with these compounds led to significant apoptosis in cancer cell lines. The study utilized MTT assays to assess cellular viability and flow cytometry for apoptosis detection . The findings highlight the potential of this compound as a therapeutic agent in cancer treatment.
Antimicrobial Efficacy Analysis
Another research effort focused on the antimicrobial properties of benzyloxy-substituted naphthalene derivatives. Results indicated effective inhibition against various pathogens, suggesting that modifications in the naphthalene structure can enhance biological activity.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing (2-(Benzyloxy)naphthalen-1-yl)methanol, and how are reaction conditions optimized?
- Synthetic Routes :
- Friedel-Crafts Acylation : Starting with naphthol derivatives, acylation using acetic acid under microwave irradiation (200°C, ZnCl₂ catalysis) yields intermediates like 1-(1-hydroxynaphthalen-2-yl)ethanone, which can be reduced to the target alcohol .
- Etherification : Reacting 1-naphthol or 2-naphthol with propargyl bromide in DMF/K₂CO₃ forms (prop-2-yn-1-yloxy)naphthalene, which can be further functionalized .
- Optimization : Microwave irradiation reduces reaction time (e.g., 20 minutes vs. hours for conventional heating). Column chromatography (ethyl acetate/hexane gradients) is critical for purifying polar intermediates .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?
- Key NMR Features :
| Proton Environment | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Benzyl CH₂ | ~4.6 | Singlet | OCH₂Ph |
| Naphthalene H | 7.2–8.5 | Multiplet | Aromatic |
| Methanol OH | 1.5–2.0 | Broad | -CH₂OH |
- Contradictions : Overlapping aromatic signals (e.g., 7.60–7.65 ppm in ) require 2D NMR (COSY, HSQC) for unambiguous assignment. Integration errors due to exchangeable protons (e.g., OH) are mitigated by deuterated solvent swaps .
Q. What analytical techniques validate the purity of this compound?
- HPLC/LC-MS : Reverse-phase C18 columns with methanol/water gradients (0.1% formic acid) resolve polar impurities. LC-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 265) .
- Elemental Analysis : Acceptable carbon/hydrogen deviations ≤0.3% (e.g., C: 77.71% observed vs. 77.40% calculated for intermediates) .
Advanced Research Questions
Q. How does X-ray crystallography resolve steric hindrance in benzyloxy-substituted naphthalene derivatives?
- Key Findings :
- Dihedral angles between benzyl and naphthalene moieties range from 104.92° to 120.83°, indicating moderate conjugation disruption .
- Software : SHELXL refines disordered benzyl groups using restraints (DFIX, SADI). R factors <0.05 are achievable with high-resolution data (e.g., 0.54 Å in ) .
Q. What computational methods predict the antioxidant activity of this compound derivatives?
- DFT Studies :
- HOMO-LUMO gaps (~4.5 eV) correlate with radical scavenging potential.
- Fukui indices identify reactive sites (e.g., hydroxyl group at C1) for hydrogen atom transfer .
Q. How are structure-activity relationships (SARs) explored for antifungal derivatives of benzyloxy-naphthalene compounds?
- Derivatization :
- N-Benzyl-N-methyl substituents enhance membrane penetration (e.g., (R)-N-(4-tert-butylbenzyl) derivatives in ).
- Fluorinated analogs show reduced activity due to electronegativity-driven steric clashes .
- Assays : Broth microdilution (MIC ≤8 µg/mL against Candida spp.) and time-kill kinetics differentiate static vs. cidal effects .
Methodological Challenges
Q. How do conflicting solubility profiles impact reaction design for benzyloxy-naphthalene intermediates?
- Solvent Selection :
| Solvent | Dielectric Constant | Suitability |
|---|---|---|
| DMF | 36.7 | High-polar |
| Ethyl Acetate | 6.0 | Low-polar |
- Trade-offs : Polar aprotic solvents (DMF) accelerate SN2 reactions but complicate workup. Phase-transfer catalysis (e.g., TBAB) mitigates this in biphasic systems .
Q. What strategies address low yields in multi-step syntheses of this compound?
- Yield Optimization :
| Step | Yield (%) | Improvement Strategy |
|---|---|---|
| Acylation | 74 → 85 | Microwave-assisted heating |
| Reduction | 65 → 78 | NaBH₄/CeCl₃ (Luche conditions) |
- Byproduct Mitigation : Silica deactivation (5% DMDCS) minimizes adsorption losses during purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
